
Formamido zectran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Formamido zectran can be synthesized through the reaction of 4-amino-3,5-xylyl methylcarbamate with formic acid. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the formamido group .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: Formamido zectran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the formamido group.
Substitution: The formamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as 4-amino-3,5-xylyl methylcarbamate and its oxidized forms .
Scientific Research Applications
Formamido zectran has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying carbamate chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on insect physiology and biochemistry.
Medicine: Research is conducted on its potential use in developing new insecticides with improved safety profiles.
Industry: this compound is used in the formulation of various pest control products
Mechanism of Action
Formamido zectran exerts its effects by inhibiting the enzyme acetylcholinesterase in the nervous system of insects. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and synaptic function .
Comparison with Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Methomyl: A carbamate insecticide known for its high toxicity to insects.
Aldicarb: A highly toxic carbamate insecticide used for controlling pests in agriculture
Uniqueness: Formamido zectran is unique due to its specific formamido group, which enhances its binding affinity to acetylcholinesterase and increases its effectiveness as an insecticide. This structural feature distinguishes it from other carbamate insecticides and contributes to its specific mode of action .
Properties
CAS No. |
10233-95-1 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(4-formamido-3,5-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-9(16-11(15)12-3)5-8(2)10(7)13-6-14/h4-6H,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
JIYAGTDSFMORMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC=O)C)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
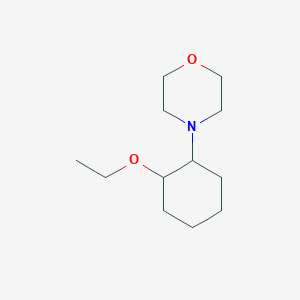
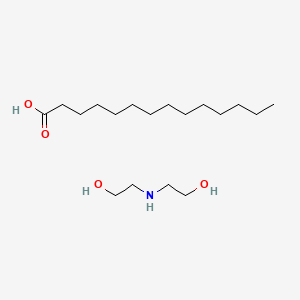

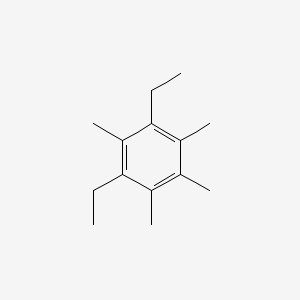
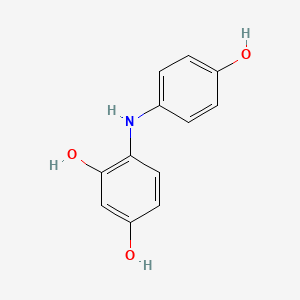
![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)
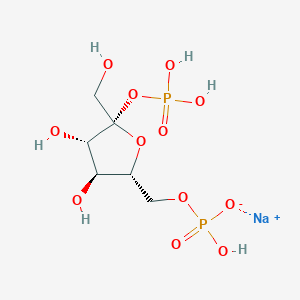
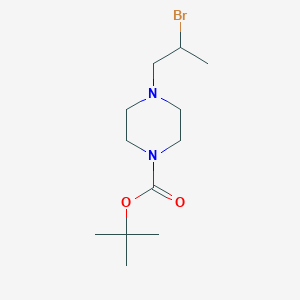
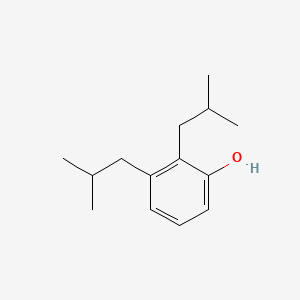
![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
